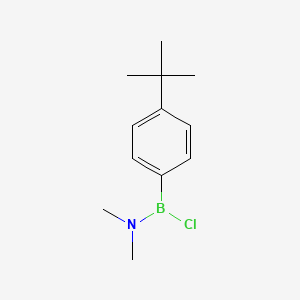
2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine is an organic compound with a unique structure that includes a hydrazinylidene group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine typically involves the reaction of a hydrazine derivative with a pyrrolidine precursor. One common method includes the condensation of 1-methyl-5-pentylpyrrolidine-2-one with hydrazine hydrate under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazinylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydrazinylidene group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-pyrrolidinone: A structurally similar compound with different functional groups.
N-Methylpyrrolidone: Another related compound used as a solvent and in various chemical reactions.
Uniqueness
2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine is unique due to the presence of the hydrazinylidene group, which imparts distinct reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61309-19-1 |
|---|---|
Formule moléculaire |
C10H21N3 |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
(1-methyl-5-pentylpyrrolidin-2-ylidene)hydrazine |
InChI |
InChI=1S/C10H21N3/c1-3-4-5-6-9-7-8-10(12-11)13(9)2/h9H,3-8,11H2,1-2H3 |
Clé InChI |
FFDLWRALLWEXDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(=NN)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


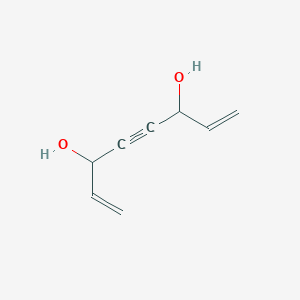
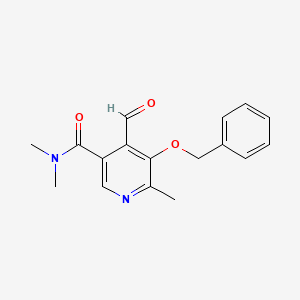
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
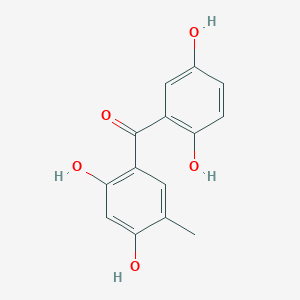
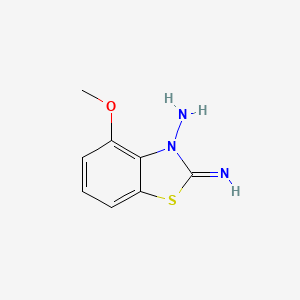
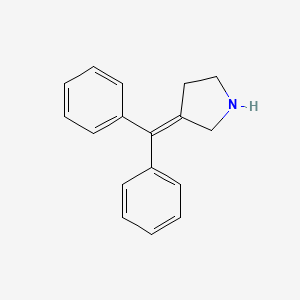



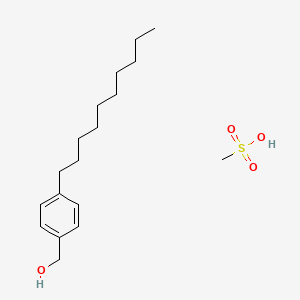
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)


